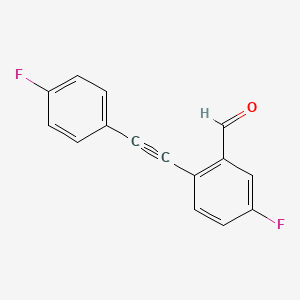
1-Chloro-2,5-dimethoxy-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,5-dimethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H8ClFO2 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2,5-dimethoxy-3-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 2,5-dimethoxybenzene followed by fluorination. The reaction typically requires a halogenating agent such as chlorine gas and a fluorinating agent like potassium fluoride under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,5-dimethoxy-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Chloro-2,5-dimethoxy-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-2,5-dimethoxy-3-fluorobenzene exerts its effects involves its interaction with various molecular targets. The electron-withdrawing groups (chlorine and fluorine) and electron-donating methoxy groups influence its reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-3,5-dimethoxybenzene: Similar structure but lacks the chlorine atom.
1-Chloro-2,5-difluorobenzene: Contains two fluorine atoms instead of one methoxy group.
Uniqueness
1-Chloro-2,5-dimethoxy-3-fluorobenzene is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C8H8ClFO2 |
|---|---|
Molecular Weight |
190.60 g/mol |
IUPAC Name |
1-chloro-3-fluoro-2,5-dimethoxybenzene |
InChI |
InChI=1S/C8H8ClFO2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3 |
InChI Key |
WVFBIBDWGCBMQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


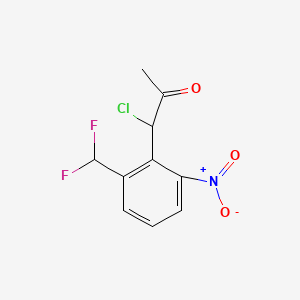
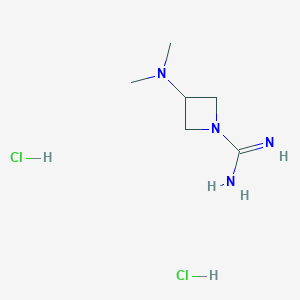

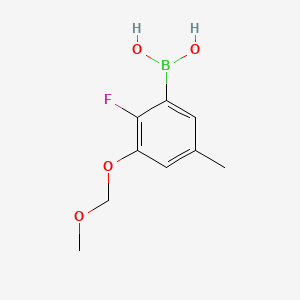
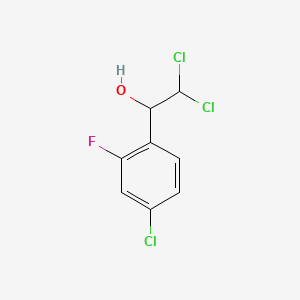

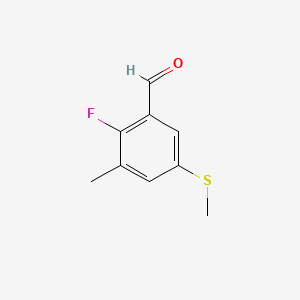




![5-tert-butyl 7-ethyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B14036733.png)
